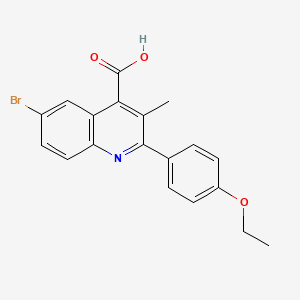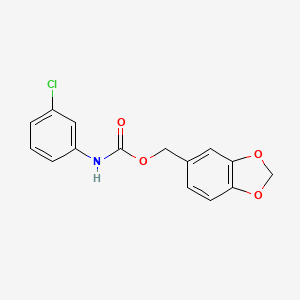![molecular formula C27H18FNO5 B11594033 3-(2-fluorophenyl)-5-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11594033.png)
3-(2-fluorophenyl)-5-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-fluorophenyl)-5-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-5-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-fluorophenyl)-5-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(2-fluorophenyl)-5-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying spiro compounds and their reactivity.
Biology
In biological research, this compound may be investigated for its potential interactions with biological molecules. Its fluorophenyl group can enhance binding affinity to certain proteins or enzymes, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of fluorine and methyl groups can influence the pharmacokinetic properties of the compound, potentially leading to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various applications, including electronics and nanotechnology.
Mecanismo De Acción
The mechanism of action of 3-(2-fluorophenyl)-5-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding to certain proteins or enzymes, while the spiro linkage provides structural stability. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-fluorophenyl)-N-(4-methoxybenzyl)-2-propenamide
- 1-(2-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-4-yl)methanol
Uniqueness
Compared to similar compounds, 3-(2-fluorophenyl)-5-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone stands out due to its spiro linkage and the combination of fluorophenyl and methylphenyl groups
Propiedades
Fórmula molecular |
C27H18FNO5 |
|---|---|
Peso molecular |
455.4 g/mol |
Nombre IUPAC |
1-(2-fluorophenyl)-5-(4-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone |
InChI |
InChI=1S/C27H18FNO5/c1-14-10-12-15(13-11-14)29-25(32)20-21(26(29)33)27(34-22(20)18-8-4-5-9-19(18)28)23(30)16-6-2-3-7-17(16)24(27)31/h2-13,20-22H,1H3 |
Clave InChI |
FUSHGSHDLUSJRB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC=CC=C6F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-ethoxyphenyl)amino]methylidene]-2-(4-ethylphenoxy)acetamide](/img/structure/B11593958.png)
![2-(4-Bromophenyl)-5-(2-fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11593965.png)

![(3Z)-1-methyl-3-[6-oxo-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11593977.png)

![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 4-(morpholin-4-ylsulfonyl)benzoate](/img/structure/B11593997.png)
![4-(4-chlorophenyl)-2-[2-nitro-5-(pyrrolidin-1-yl)phenyl]phthalazin-1(2H)-one](/img/structure/B11594002.png)
![4-chloro-N-{3-[(3-fluorophenyl)amino]-6-methylquinoxalin-2-yl}benzenesulfonamide](/img/structure/B11594024.png)
![ethyl (2E)-2-cyano-3-[2-(2,4-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate](/img/structure/B11594039.png)
![(3Z)-5-bromo-1-butyl-3-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11594045.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B11594051.png)
![5-Benzyl-6-(3,4,5-trimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11594053.png)
![3-Thiazoleacetic acid, tetrahydro-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-](/img/structure/B11594054.png)
